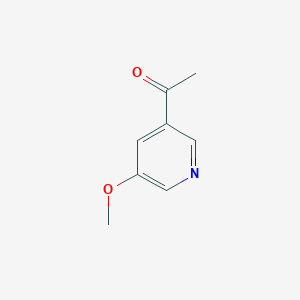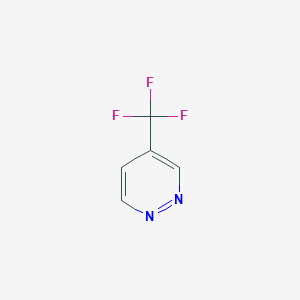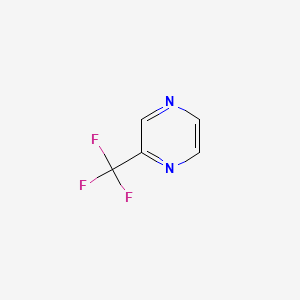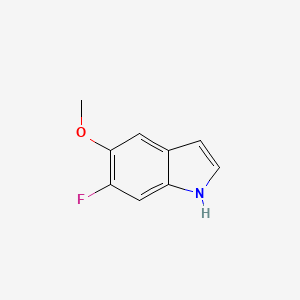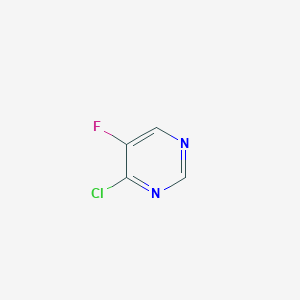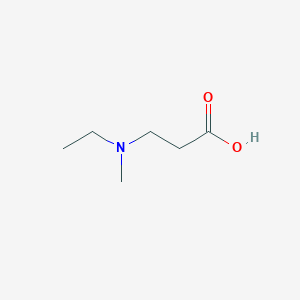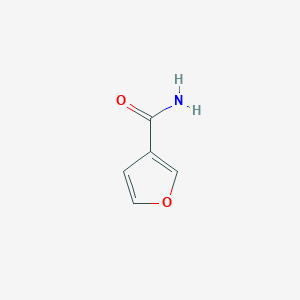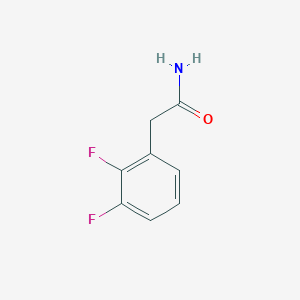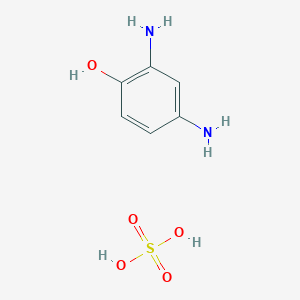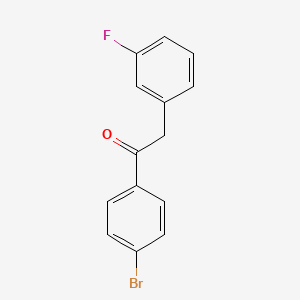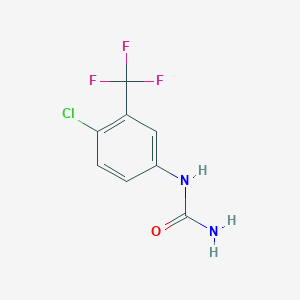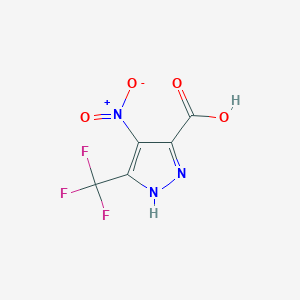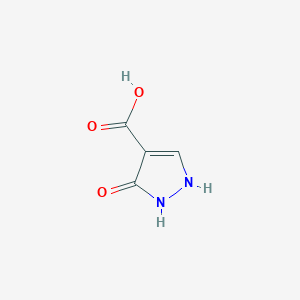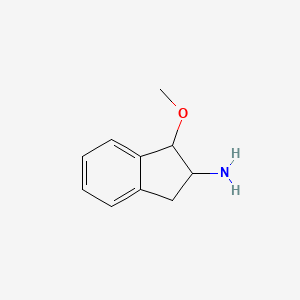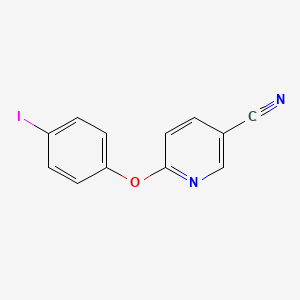
6-(4-碘苯氧基)烟腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Iodophenoxy)nicotinonitrile is a chemical compound with the molecular formula C12H7IN2O . It has an average mass of 322.101 Da and a monoisotopic mass of 321.960297 Da .
Molecular Structure Analysis
The molecular structure of 6-(4-Iodophenoxy)nicotinonitrile is determined by its molecular formula, C12H7IN2O . Detailed structural analysis would require advanced techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(4-Iodophenoxy)nicotinonitrile can be inferred from its molecular structure . Detailed properties would require experimental determination.科学研究应用
Therapeutic Activities
Nicotinonitrile and their derivatives have a wide range of therapeutic activities . They are present in many drugs available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone . These drugs have various therapeutic effects, including antimicrobial, cardiotonic, antioxidant, anti-inflammatory, anti-alzheimer, anticonvulsant, anti-parkinsonism, antitubulin agents, antiproliferative, antiprotozoal agent, protein kinases inhibitor, active-site inhibitors of sphingosine 1-phosphate lyase, non-nucleoside adenosine kinase inhibitor, dipeptidyl peptidase IV inhibitor (NVP-DPP-IV) and dipeptidyl peptidase 728 inhibitor (NVP-DPP 728), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, rearranged during transfection (RET) tyrosine kinase inhibitor, check point kinase 1 (CHK1) inhibitor, farnesyltransferase inhibitor, sodium–calcium exchanger inhibitor, glutamate receptor subtype 5, janus kinases (JAKS) inhibitor, acetylcholine receptor, a2a adenosine receptor antagonists, TRPV1 antagonists, and androgen receptor antagonists .
Corrosion Inhibitors
Nicotinonitrile derivatives have been used as effective corrosion inhibitors for carbon steel in an acidic environment . The study investigated the inhibition effect of two synthesized nicotinonitrile derivatives, namely, 2-((2-aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN), on the corrosion of C-steel in 1 M HCl . The adsorption of inhibitors on the C-steel surface fits to Langmuir adsorption isotherm and polarization curves showed that APTDN and DPAN are mixed corrosion inhibitors .
Electrical Materials
Some nicotinonitrile derivatives are used as electrical materials . These materials are often used in the manufacture of electronic devices, such as capacitors, resistors, and transistors .
Optical Materials
Nicotinonitrile derivatives are also used as optical materials . These materials have properties that make them suitable for use in optical devices, such as lenses, prisms, and optical fibers .
Precursor to Vitamin Niacin
Nicotinonitrile or 3-cyanopyridine, which “6-(4-Iodophenoxy)nicotinonitrile” is a derivative of, is a precursor to the vitamin niacin . Niacin, also known as vitamin B3, is an essential nutrient that plays a key role in metabolism .
Synthesis of Other Compounds
Nicotinonitrile derivatives can be used in the synthesis of other compounds. For example, 2-amino-3-cyano-4-(2,4-dichlorophenyl)-6-(4-aminophenyl)pyridine and 4,6-dimethyl-2-(phenylamino)nicotinonitrile have been synthesized .
Antioxidant Activity
Nicotinonitrile derivatives have been found to possess antioxidant activity . In fact, some derivatives have been found to be more effective than ascorbic acid in in vitro ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays .
X-ray-induced Photodynamic Therapy
A class of organic phosphorescence nanoscintillators, which includes nicotinonitrile derivatives, has been used for low-dose X-ray-induced photodynamic therapy . These nanoscintillators act in a dual capacity as scintillators and photosensitizers . The resulting low dose of 0.4 Gy and negligible adverse effects demonstrate the great potential for the treatment of deep tumors .
属性
IUPAC Name |
6-(4-iodophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWVXAWYTGCGSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Iodophenoxy)nicotinonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

